Desthiobiotin-PEG3-NHS ester
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Overview
Description
Desthiobiotin-PEG3-NHS ester is a compound that combines desthiobiotin, polyethylene glycol (PEG), and N-hydroxysuccinimide (NHS) ester. Desthiobiotin is a sulfur-free analog of biotin that binds to streptavidin with nearly equal specificity but less affinity than biotin . This compound is widely used in biochemical and molecular biology applications, particularly for labeling and purification of proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desthiobiotin-PEG3-NHS ester involves the reaction of desthiobiotin with PEG and NHS ester. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions . The NHS ester reacts with primary amines to form stable amide bonds, making it an effective reagent for bioconjugation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Desthiobiotin-PEG3-NHS ester primarily undergoes substitution reactions, where the NHS ester reacts with primary amines to form amide bonds . This reaction is highly efficient and occurs under mild conditions, making it suitable for labeling proteins and other biomolecules.
Common Reagents and Conditions
The common reagents used in reactions involving this compound include primary amines, buffers, and organic solvents such as DMSO and DMF . The reactions typically occur at room temperature or slightly elevated temperatures to ensure complete conversion.
Major Products Formed
The major products formed from reactions involving this compound are amide-linked conjugates of desthiobiotin and the target molecule. These conjugates retain the binding properties of desthiobiotin, allowing for efficient purification and labeling .
Scientific Research Applications
Desthiobiotin-PEG3-NHS ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Desthiobiotin-PEG3-NHS ester involves the formation of stable amide bonds with primary amines on target molecules. The desthiobiotin moiety binds to streptavidin with high specificity, allowing for efficient capture and release of labeled molecules under mild conditions . This property is particularly useful in affinity purification and labeling applications.
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG3-NHS ester: Similar to Desthiobiotin-PEG3-NHS ester but with a biotin moiety instead of desthiobiotin.
Sulfo-NHS-Biotin: A water-soluble variant of biotin-NHS ester used for labeling proteins in aqueous solutions.
Uniqueness
This compound is unique due to its sulfur-free desthiobiotin moiety, which allows for easier elution from streptavidin compared to biotin . This property makes it particularly useful for applications requiring gentle elution conditions, such as protein purification and labeling .
Properties
Molecular Formula |
C23H38N4O9 |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C23H38N4O9/c1-17-18(26-23(32)25-17)5-3-2-4-6-19(28)24-10-12-34-14-16-35-15-13-33-11-9-22(31)36-27-20(29)7-8-21(27)30/h17-18H,2-16H2,1H3,(H,24,28)(H2,25,26,32)/t17-,18+/m0/s1 |
InChI Key |
JWHMGEZINQQWSX-ZWKOTPCHSA-N |
Isomeric SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
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